molecular formula C11H11NO2 B1315939 4-(Benzyloxy)-3-oxobutanenitrile CAS No. 118602-96-3

4-(Benzyloxy)-3-oxobutanenitrile

Cat. No. B1315939
M. Wt: 189.21 g/mol
InChI Key: YSKQUFWFVBBDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(Benzyloxy)pyridine N-oxide involves hydrogenation over palladium . Another example is the synthesis of certain Co(II), Ni(II), Cu(II), and Zn(II) complexes, which involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .

Scientific Research Applications

Synthesis of Heterocycles

  • Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines Synthesis : The compound has been used in the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, highlighting its utility in creating polyfunctionally substituted heterocycles (Khalik, 1997).
  • Formation of Chromeno[2,3-b]quinoline Derivatives : This compound is used in the convenient synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives (Han et al., 2015).

Pharmaceutical and Biological Applications

  • Potential Antiviral and Anticancer Activities : A study involving the synthesis of various 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile compounds demonstrated their potential antiviral and anticancer activities, with specific focus on their interaction with the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor (Yaccoubi et al., 2022).
  • Antimicrobial Activity : The compound has been used to create derivatives that exhibit significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus (Horishny & Matiichuk, 2020).

Material Science and Chemistry Applications

  • Palladium Nano-Catalyst Development : It has been employed in the formation of a novel tetrazole functionalized polymer-supported palladium nano-catalyst for the synthesis of various N-benzylated arylcyanamides (Habibi et al., 2018).
  • **Corrosion Inhibitionin Aluminum**: In the field of corrosion science, 4-(benzyloxy)-3-oxobutanenitrile derivatives have been evaluated as non-toxic inhibitors for aluminum corrosion in hydrochloric acid medium. Their effectiveness was assessed through various methods, including gravimetric analysis and electrochemical techniques (Nesane et al., 2020).

Other Chemical Applications

  • Synthesis of Lanthanide Coordination Compounds : The compound has been used in synthesizing lanthanide coordination compounds. These studies explored the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these compounds (Sivakumar et al., 2010).

properties

IUPAC Name

3-oxo-4-phenylmethoxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKQUFWFVBBDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562621
Record name 4-(Benzyloxy)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-oxobutanenitrile

CAS RN

118602-96-3
Record name 4-(Benzyloxy)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a stream of argon, 156.2 ml (0.248 mole) of a solution of 1.6 moles of n-butyllithiumhexane was added to 150 ml of anhydrous tetrahydrofuran. The mixture was cooled to -78° C., and a solution of 15.8 ml (0.293 mole) of acetonitrile in 50 ml of anhydrous tetrahydrofuran was added dropwise. The mixture was stirred at -78° C. for 1 hour. A solution of 55.2 g (0.248 mole) of ethylbenzyloxyacetate in 100 ml of anhydrous tetrahydrofuran was added dropwise. The mixture was stirred at -78° C. for 15 minutes and at room temperature for 50 minutes. The mixture was then poured into 200 ml of ice water. The aqueous layer was washed with ether, acidified with concentrated hydrochloric acid, and extracted with ether. The ether layer was washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 70.9 g of crude 4-benzyloxy-3-ketobutanenitrile.
[Compound]
Name
solution
Quantity
156.2 mL
Type
reactant
Reaction Step One
Name
n-butyllithiumhexane
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-oxobutanenitrile
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-oxobutanenitrile
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-oxobutanenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-oxobutanenitrile
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-oxobutanenitrile

Citations

For This Compound
1
Citations
C Tian, M Wang, Z Han, F Fang, Z Zhang… - European journal of …, 2017 - Elsevier
A series of novel 6-substituted pyrrolo[3,2-d]pyrimidine analogues (10a, 11a-13a, 15a, 17a, 18a, 27a and 28a) have been designed and synthesized as antifolate antitumor agents. The …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.